Cas no 69173-32-6 (3-nitro-N-(phenylsulfonyl)benzenesulfonamide)

3-Nitro-N-(phenylsulfonyl)benzenesulfonamide is a specialized sulfonamide derivative characterized by its nitro and phenylsulfonyl functional groups. This compound exhibits notable reactivity due to the electron-withdrawing nitro group, making it valuable in organic synthesis, particularly in the formation of sulfonamide-based intermediates. Its dual sulfonamide structure enhances stability and selectivity in reactions, while the phenylsulfonyl moiety contributes to improved solubility in organic solvents. The compound is commonly employed in pharmaceutical and agrochemical research for constructing complex molecular frameworks. Its well-defined chemical properties and consistent performance make it a reliable reagent for applications requiring precise functionalization and derivatization.
3-nitro-N-(phenylsulfonyl)benzenesulfonamide structure
69173-32-6 structure
Product Name:3-nitro-N-(phenylsulfonyl)benzenesulfonamide
CAS No:69173-32-6
MF:C12H10N2O6S2
MW:342.347600460052
CID:872531
PubChem ID:2760228
Update Time:2025-06-09

3-nitro-N-(phenylsulfonyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3-nitro-N-(phenylsulfonyl)benzenesulfonamide
    • 3-NITRO-N-(PHENYLSULFONYL)-BENZENESULFONAMIDE
    • N-(benzenesulfonyl)-3-nitrobenzenesulfonamide
    • AC1MC27O
    • AG-G-68891
    • CTK5C9181
    • FT-0616253
    • KB-183820
    • 5-Fluoro-2-hydroxy-pyridine-4-carbaldehyde
    • DTXSID80375066
    • 69173-32-6
    • MDL: MFCD00270781
    • Inchi: 1S/C12H10N2O6S2/c15-14(16)10-5-4-8-12(9-10)22(19,20)13-21(17,18)11-6-2-1-3-7-11/h1-9,13H
    • InChI Key: CRLCFYWXUWFHQD-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C=1)[N+](=O)[O-])(NS(C1C=CC=CC=1)(=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 341.9981
  • Monoisotopic Mass: 341.99802839g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 593
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 143Ų

Experimental Properties

  • PSA: 123.45

3-nitro-N-(phenylsulfonyl)benzenesulfonamide Pricemore >>

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Additional information on 3-nitro-N-(phenylsulfonyl)benzenesulfonamide

3-Nitro-N-(Phenylsulfonyl)Benzenesulfonamide (CAS No. 69173-32-6)

3-Nitro-N-(phenylsulfonyl)benzenesulfonamide is a highly specialized organic compound with the CAS registry number 69173-32-6. This compound belongs to the class of sulfonamides, which are widely recognized for their applications in pharmaceuticals, agrochemicals, and materials science. The molecule features a benzenesulfonamide backbone with a nitro group at the 3-position and a phenylsulfonyl substituent attached to the nitrogen atom. This unique structure endows the compound with distinctive chemical and physical properties, making it a subject of interest in both academic and industrial research.

The synthesis of 3-nitro-N-(phenylsulfonyl)benzenesulfonamide typically involves multi-step reactions, often starting from benzene derivatives. The introduction of the nitro group at the meta position is achieved through nitration reactions, while the phenylsulfonyl group is introduced via sulfonation followed by coupling reactions. The precise control of reaction conditions, such as temperature, pH, and catalyst selection, is crucial to ensure high yield and purity of the final product.

Recent studies have highlighted the potential of 3-nitro-N-(phenylsulfonyl)benzenesulfonamide in various fields. In materials science, this compound has been explored as a precursor for advanced polymers and high-performance materials due to its ability to form stable amide linkages. Additionally, its electronic properties make it a promising candidate for applications in optoelectronics and sensor technologies.

In the pharmaceutical industry, 3-nitro-N-(phenylsulfonyl)benzenesulfonamide has shown potential as a building block for drug development. The nitro group at the meta position contributes to the compound's bioactivity, while the phenylsulfonyl group enhances solubility and stability. Researchers have investigated its role in inhibiting specific enzymes and its potential as an anti-inflammatory or anticancer agent.

From an environmental perspective, 3-nitro-N-(phenylsulfonyl)benzenesulfonamide has been studied for its biodegradability and eco-friendly synthesis pathways. Green chemistry approaches, such as using renewable feedstocks and catalytic systems, have been employed to minimize waste and reduce the environmental footprint of its production.

In conclusion, 3-nitro-N-(phenylsulfonyl)benzenesulfonamide (CAS No. 69173-32-6) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in both research and industry. As advancements in synthetic methods and application studies continue, this compound is expected to play an even more significant role in driving innovation across various sectors.

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